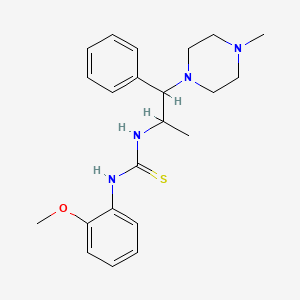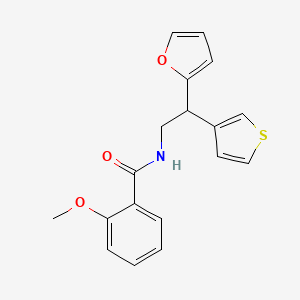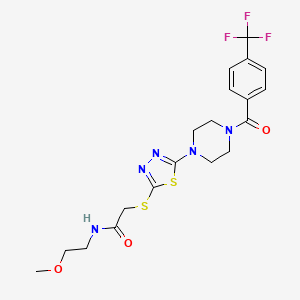
1-(2-Methoxyphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea, commonly known as ML239, is a chemical compound that has gained significant attention in scientific research for its potential use in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of ML239 is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors that are involved in the development and progression of various diseases. For example, ML239 has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and have been implicated in cancer and neurodegenerative diseases. ML239 has also been shown to bind to the dopamine D2 receptor, which is involved in the regulation of dopamine neurotransmission and has been implicated in Parkinson's disease.
Biochemical and Physiological Effects:
ML239 has been shown to have several biochemical and physiological effects in various disease models. In cancer models, ML239 has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In Alzheimer's disease models, ML239 has been shown to reduce the production of amyloid-beta peptides and improve cognitive function. In Parkinson's disease models, ML239 has been shown to protect dopaminergic neurons from oxidative stress-induced damage and improve motor function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of ML239 is its broad-spectrum activity against various diseases, which makes it a promising candidate for the development of novel therapeutics. ML239 is also relatively easy to synthesize and purify, which makes it a convenient compound for laboratory experiments. However, one of the limitations of ML239 is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the mechanism of action of ML239 is not fully understood, which limits our ability to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the research and development of ML239. One direction is to further investigate the mechanism of action of ML239 and identify its molecular targets in various disease models. Another direction is to optimize the synthesis method of ML239 to improve its purity and yield. Additionally, future research could focus on developing more soluble analogs of ML239 that can be administered in vivo more effectively. Finally, the therapeutic potential of ML239 could be further explored in preclinical and clinical trials to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of ML239 involves the condensation of 2-methoxybenzoylisothiocyanate with 1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-amine. The resulting product is then purified by recrystallization to obtain ML239 in its pure form. This synthesis method has been reported in several scientific articles, and the purity and yield of ML239 can be optimized by modifying the reaction conditions.
Aplicaciones Científicas De Investigación
ML239 has been studied extensively for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, ML239 has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. In Alzheimer's disease research, ML239 has been shown to reduce the production of amyloid-beta peptides, which are believed to be a major contributor to the development of Alzheimer's disease. In Parkinson's disease research, ML239 has been shown to protect dopaminergic neurons from oxidative stress-induced damage.
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4OS/c1-17(23-22(28)24-19-11-7-8-12-20(19)27-3)21(18-9-5-4-6-10-18)26-15-13-25(2)14-16-26/h4-12,17,21H,13-16H2,1-3H3,(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHNHJCGFXWVRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N2CCN(CC2)C)NC(=S)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl (3S,4R)-3-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2870548.png)



![Methyl 2-(3-tert-butyl-9-methyl-6,8-dioxo-7-propyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2870552.png)

![8-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2870556.png)
![2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2870558.png)



![(3aS,4R,6aR)-tert-butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B2870567.png)